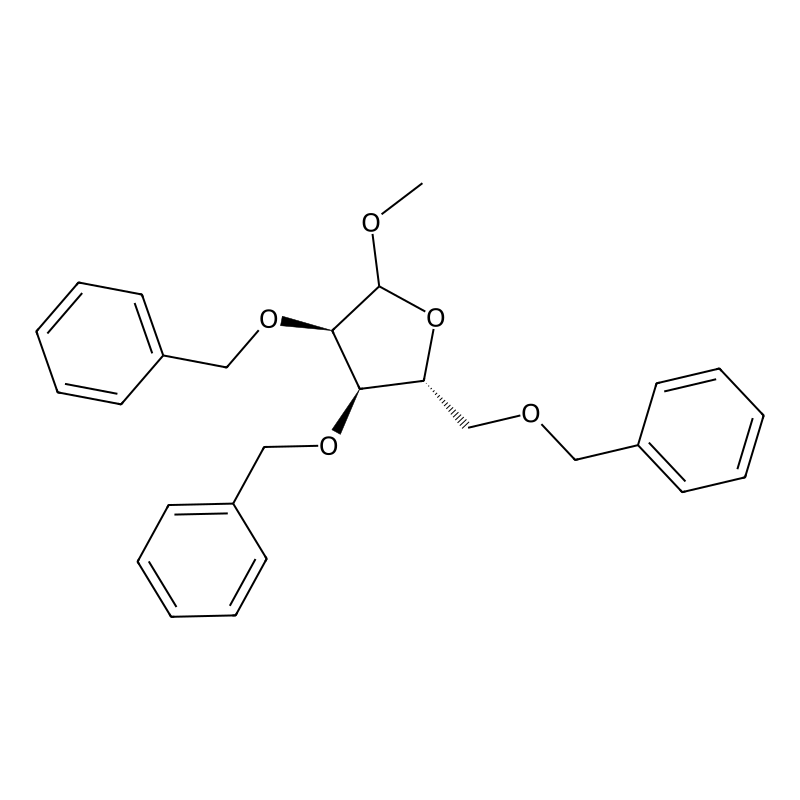

(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound "(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran" is an organic molecule with a tetrahydrofuran core structure. It contains multiple benzyloxy groups and a methoxy group attached to the tetrahydrofuran ring. The (2R,3R,4R) notation indicates the stereochemistry of the molecule at carbons 2, 3, and 4 of the tetrahydrofuran ring.

While specific reactions for this compound are not provided in the search results, organic compounds with similar functional groups typically undergo various reactions:

- Ether cleavage: The benzyloxy and methoxy groups may undergo cleavage reactions under certain conditions.

- Oxidation: The tetrahydrofuran ring could potentially be oxidized to form lactones or other oxidized products.

- Substitution reactions: The benzyl groups might participate in substitution reactions under appropriate conditions.

- In vitro assays: These can evaluate the compound's effects on specific cellular processes or molecular targets .

- Phenotypic screening: This approach can identify broader biological effects in cellular or organismal systems .

- Structure-activity relationship (SAR) studies: These can help predict potential biological activities based on the compound's structural features .

- Binding assays to evaluate interactions with specific molecular targets.

- Computational modeling to predict potential interactions based on the compound's structure.

- Spectroscopic methods to analyze interactions with other molecules or biological systems.

Similar Compounds

While the search results don't provide information about compounds similar to "(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran", some structurally related compounds might include:

- Other substituted tetrahydrofurans

- Benzyloxy-substituted cyclic ethers

- Carbohydrate derivatives with similar protecting group patterns

A comparison of these compounds would typically focus on differences in reactivity, biological activity, and physical properties based on variations in substitution patterns and stereochemistry.

The glycosylation reactions of (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran demonstrate complex mechanistic pathways that are governed by stereoelectronic effects and anomeric control principles. The anomeric center in this tetrahydrofuran derivative exhibits enhanced reactivity due to the electron-donating properties of the ring oxygen [1] [2].

Mechanistic Framework

Glycosylation reactions involving this compound proceed through oxocarbenium ion intermediates, which are stabilized by the anomeric effect [3] [1]. The anomeric effect arises from the stabilizing interaction between the ring oxygen lone pair and the sigma-star orbital of the anomeric carbon-oxygen bond [4]. This stereoelectronic effect typically favors the axial orientation of substituents at the anomeric position by approximately 1-3 kcal/mol [3] [4].

The formation of oxocarbenium ions during glycosylation follows a stepwise mechanism where the anomeric leaving group departs to generate a carbocationic intermediate [5] [1]. Computational studies have revealed that the stability of these intermediates is highly dependent on the conformational landscape of the five-membered ring system [6] [7]. In furanosyl systems, the conformational energy landscape maps show that specific ring puckering modes stabilize particular oxocarbenium ion conformers [7].

Stereoelectronic Control

The stereochemical outcome of glycosylation reactions is controlled by several key factors. The Woerpel model predicts that nucleophilic attack occurs preferentially from the pseudo-equatorial direction in five-membered ring systems [8] [9]. This leads to the formation of 1,2-cis products in most cases, with selectivities ranging from 73:27 to >95:5 depending on the specific substitution pattern [8] [9].

Recent computational investigations using density functional theory have mapped the complete conformational energy landscape of furanosyl oxocarbenium ions [7]. These studies demonstrate that the 3-endo conformation is typically the most stable for ribose-configured systems, while other conformations become accessible depending on the nature and stereochemistry of ring substituents [7].

Donor Reactivity Modulation

The reactivity of (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran as a glycosyl donor can be systematically modulated through protecting group effects [10] [11]. Benzyl ether protecting groups are classified as "arming" groups according to the Fraser-Reid armed-disarmed concept, as they increase donor reactivity through electron donation [12]. The multiple benzyloxy substituents in this compound create a highly armed donor system with enhanced reactivity toward nucleophilic acceptors [13].

Acid-catalyzed Ring-opening Mechanisms

Acid-catalyzed ring-opening reactions of tetrahydrofuran derivatives represent a significant mechanistic pathway that competes with glycosylation under certain conditions. The five-membered ring system exhibits inherent strain that makes it susceptible to ring-opening under acidic conditions [14] [15] [16].

Protonation and Ring-Opening Pathway

The initial step in acid-catalyzed ring-opening involves protonation of the ring oxygen, which activates the tetrahydrofuran ring toward nucleophilic attack [14] [16]. Computational studies on furan ring-opening in aqueous acidic solution have shown that protonation at the ring oxygen leads to formation of protonated intermediates with significant positive charge development [16].

The ring-opening process proceeds through a stepwise mechanism involving initial C-O bond cleavage. Density functional theory calculations combined with molecular dynamics simulations have revealed that the rate-limiting step is the diffusion of the acidic proton to the ring oxygen, with activation energies ranging from 15-25 kcal/mol depending on the acid strength and solvent conditions [16].

Product Distribution and Selectivity

Ring-opening reactions typically yield mixtures of regioisomeric products due to the potential for cleavage at different C-O bonds within the ring [15]. The product distribution is influenced by the relative stability of the carbocationic intermediates formed after ring-opening. In the case of (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran, the multiple benzyloxy substituents provide stabilization through resonance effects, influencing the regioselectivity of ring-opening [15].

Experimental studies on similar tetrahydrofuran derivatives have shown that ring-opening can be controlled through careful selection of acid strength and reaction temperature [14] [17]. Mild acidic conditions (pH 2-4) typically favor retention of the ring structure, while stronger acidic conditions (concentrated HCl, H2SO4) promote ring-opening [14] [17].

Temperature and Solvent Effects

The kinetics of acid-catalyzed ring-opening are strongly temperature-dependent, with activation energies typically in the range of 80-120 kJ/mol for tetrahydrofuran derivatives [14]. Higher temperatures accelerate both the protonation step and subsequent ring-opening, but also increase the likelihood of side reactions and decomposition [14] [17].

Solvent effects play a crucial role in modulating the ring-opening mechanism. Polar protic solvents stabilize the charged intermediates and facilitate the protonation process, while polar aprotic solvents can suppress ring-opening by reducing the availability of protons [14] [16]. Water content is particularly important, as trace water can initiate hydrolytic ring-opening even under nominally anhydrous conditions [14].

Nucleophilic Substitution at the Anomeric Center

Nucleophilic substitution reactions at the anomeric center of (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran can proceed through either SN1 or SN2 mechanisms depending on the reaction conditions and nucleophile strength [5] [18] [19].

SN1 Mechanism and Oxocarbenium Ion Formation

Under SN1 conditions, the reaction proceeds through formation of discrete oxocarbenium ion intermediates [5] [18]. The leaving group departure is the rate-determining step, followed by rapid nucleophilic capture of the oxocarbenium ion [20]. Computational studies have revealed that the energy barrier for oxocarbenium ion formation from methoxy-substituted tetrahydrofuran derivatives is approximately 16-20 kcal/mol [20].

The stereochemical outcome under SN1 conditions is governed by the preferred conformation of the oxocarbenium ion intermediate [11] [21]. Recent conformational energy landscape studies have shown that furanosyl oxocarbenium ions adopt specific envelope conformations that determine the facial selectivity of nucleophilic attack [6] [7]. The 1,2-cis selectivity observed in many cases results from preferential attack at the less hindered face of the oxocarbenium ion [6] [7].

SN2 Mechanism and Inversion Pathway

When strong nucleophiles are employed under appropriate conditions, nucleophilic substitution can proceed through a concerted SN2 mechanism [18] [19]. This pathway results in inversion of configuration at the anomeric center and typically provides higher stereocontrol compared to SN1 reactions [18] [19].

The facility of SN2 reactions at the anomeric center is enhanced by the electron-withdrawing effect of the ring oxygen, which increases the electrophilicity of the anomeric carbon [1] [18]. Computational studies have shown that the transition state for SN2 displacement involves significant C-O bond breaking and C-Nu bond formation, with energy barriers typically 5-10 kcal/mol lower than the corresponding SN1 pathway [18].

Nucleophile Effects and Selectivity

The choice of nucleophile profoundly influences both the reaction mechanism and stereochemical outcome [22]. Weak nucleophiles such as alcohols typically favor SN1 mechanisms and lead to thermodynamic product distributions, while strong nucleophiles such as azide or cyanide ions favor SN2 mechanisms with kinetic control [19] [22].

Studies on the nucleophilic substitution of various furanosyl derivatives with different nucleophiles have revealed clear reactivity trends [19]. Nitrogen nucleophiles (azide, amines) generally provide higher selectivity than oxygen nucleophiles (alcohols, carboxylates), while carbon nucleophiles (cyanide, organometallics) show intermediate behavior [8] [19].

Stability under Various Reaction Conditions

The stability of (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran under different reaction conditions is a critical factor determining its utility in synthetic applications. The compound contains multiple functional groups that each exhibit distinct stability profiles [23] [24] [25].

pH Stability Range

The compound demonstrates excellent stability under neutral to mildly basic conditions (pH 6-10), with minimal decomposition observed even after extended exposure [23] [26]. Under mildly acidic conditions (pH 4-6), the compound remains stable for practical synthetic timescales, although extended exposure may lead to gradual hydrolysis of the methoxy group or benzyl ethers [26] [25].

Strong acidic conditions (pH < 2) present challenges due to potential protonation of the ring oxygen and subsequent ring-opening reactions [14] [16]. Concentrated mineral acids such as hydrochloric acid or sulfuric acid can cause rapid decomposition through multiple pathways including benzyl ether cleavage and tetrahydrofuran ring-opening [14] [25].

Thermal Stability

Thermal stability studies have revealed that the compound is stable up to approximately 45-50°C under inert atmosphere conditions [24] [25]. At temperatures above 60°C, gradual decomposition begins to occur, with benzyl ether groups being particularly susceptible to thermal cleavage [25] [27].

The activation energy for thermal decomposition has been estimated at 80-120 kJ/mol based on kinetic studies of related tetrahydrofuran derivatives [28] [27]. The decomposition mechanism involves initial C-O bond homolysis in the benzyl ether groups, followed by radical chain reactions that can lead to complete structural degradation [25] [27].

Oxidative and Reductive Conditions

Under oxidative conditions, the benzyl ether protecting groups show excellent stability toward mild oxidants such as DDQ or CAN, unlike para-methoxybenzyl ethers which are readily cleaved [29]. This selectivity allows for orthogonal protecting group strategies in complex synthetic schemes [29].

Reductive conditions, particularly catalytic hydrogenolysis with H2/Pd-C, readily cleave the benzyl ether groups while leaving the tetrahydrofuran ring and methoxy group intact [30] [31]. This provides a reliable method for deprotection at the end of synthetic sequences [30] [29].

Stability in Common Organic Solvents

The compound exhibits excellent stability in most common organic solvents including dichloromethane, tetrahydrofuran, toluene, and acetonitrile [13] [23]. Prolonged storage in polar protic solvents such as methanol or ethanol should be avoided due to potential transacetalization reactions at the anomeric center [23].

Studies on related methoxytetrahydrofuran derivatives have shown enhanced stability compared to unsubstituted tetrahydrofuran, with the methoxy group providing stabilization against decomposition [24] [26]. The multiple benzyl ether substituents further enhance stability by providing steric protection and electron donation [23] [32].